[4-(2,6-Dimethylphenylsulfamoyl)phenoxy]acetic acid, methyl ester
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Overview
Description
METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides .
Scientific Research Applications
METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE include other sulfonamide derivatives and phenoxyacetate esters .
Uniqueness
What sets METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications .
Properties
Molecular Formula |
C17H19NO5S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 2-[4-[(2,6-dimethylphenyl)sulfamoyl]phenoxy]acetate |
InChI |
InChI=1S/C17H19NO5S/c1-12-5-4-6-13(2)17(12)18-24(20,21)15-9-7-14(8-10-15)23-11-16(19)22-3/h4-10,18H,11H2,1-3H3 |
InChI Key |
BXJFOCIGPUJYQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC |
Origin of Product |
United States |
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